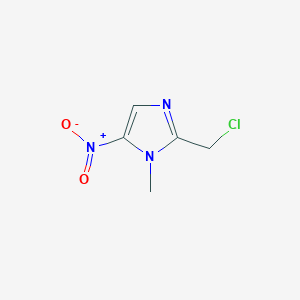
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” is not available .Chemical Reactions Analysis
The chemical reactions involving “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties of “2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole” are not available .Applications De Recherche Scientifique
Application in Anticancer Agents Synthesis
Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
2-Chloromethyl-4(3H)-quinazolinones, a compound structurally similar to 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole, have been utilized in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds .
Methods of Application
An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials was described . This method was used to prepare 2-hydroxy-methyl-4(3H)-quinazolinones in one pot .
Results or Outcomes
The synthesized 4-anilinoquinazoline derivatives substituted with chloromethyl groups at the 2-position showed promising anticancer activity in vitro . Compounds 9 and 10 show a broad-spectrum anti-cancer activity and low micromolar inhibition potency .
Application in Hyper Cross-linked Polymers (HCPs)
Scientific Field
This application is related to the field of Polymer Chemistry .
Summary of the Application
Hyper Cross-linked polymers (HCPs) are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
Methods of Application
The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .
Results or Outcomes
HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .
Application in Pharmaceutical Synthesis
Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
2-(Chloromethyl)benzimidazole, a compound structurally similar to 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole, is used as an intermediate in pharmaceutical synthesis .
Methods of Application
The specific methods of application can vary widely depending on the particular pharmaceutical compound being synthesized. Typically, 2-(Chloromethyl)benzimidazole would be used in a reaction with other compounds under controlled conditions to produce the desired pharmaceutical product .
Results or Outcomes
The outcomes of this application can also vary widely, as the specific results depend on the particular pharmaceutical compound being synthesized. However, the use of 2-(Chloromethyl)benzimidazole as an intermediate can facilitate the synthesis of a wide range of pharmaceutical products .
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)-1-methyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISGXFXQFGQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515767 | |
| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |
CAS RN |
6905-07-3 | |
| Record name | 2-(Chloromethyl)-1-methyl-5-nitro-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-cyclopentyl-N-[2-(dimethylamino)ethyl]-N-[[4-[4-[(2-phenylethylamino)methyl]phenyl]phenyl]methyl]propanamide](/img/structure/B1600557.png)




![1-Chloro-4-[(3-methylbut-2-EN-1-YL)sulfanyl]benzene](/img/structure/B1600566.png)



![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)
